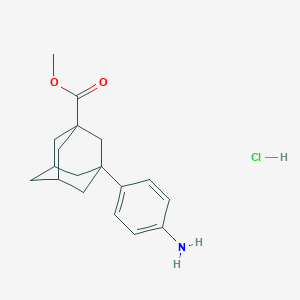![molecular formula C22H21NOS2 B4944092 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B4944092.png)
2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide, also known as MPTA, is a chemical compound that belongs to the class of thioacetamide derivatives. It is widely used in scientific research due to its unique properties, including its ability to act as a potent inhibitor of protein tyrosine phosphatases.
Wirkmechanismus
The mechanism of action of 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide involves the covalent modification of the active site of PTPs. 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide contains a thioacetamide group that reacts with the active site cysteine residue of PTPs, forming a covalent bond and irreversibly inhibiting the enzyme. This results in the accumulation of phosphorylated proteins, which can lead to downstream effects on cell signaling pathways.
Biochemical and Physiological Effects:
2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide has been shown to have several biochemical and physiological effects. Inhibition of PTPs by 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide leads to the accumulation of phosphorylated proteins, which can affect various cellular processes. For example, 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting a potential role in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide is its ability to selectively inhibit PTPs. This allows researchers to study the specific role of these enzymes in disease without affecting other cellular processes. However, one limitation of 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide is its irreversible inhibition of PTPs. This can make it difficult to study the effects of transient inhibition of these enzymes. Additionally, the covalent modification of PTPs by 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide can lead to off-target effects and potential toxicity.
Zukünftige Richtungen
There are several future directions for the use of 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide in scientific research. One area of interest is the development of 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide analogs with improved selectivity and potency for specific PTPs. Another area of interest is the use of 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, the role of PTPs in various diseases, including cancer and autoimmune disorders, is still not fully understood, and further research using 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide could provide valuable insights into these processes.
Synthesemethoden
The synthesis of 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide involves a multi-step process that starts with the reaction of 4-methylthiophenol with 4-bromoacetophenone to form 2-(4-methylphenylthio)acetophenone. This intermediate is then reacted with 4-mercaptobenzyl chloride to form 2-[(4-methylphenyl)thio]-N-(4-mercaptobenzyl)acetamide. The final step involves the reaction of this intermediate with phenylmagnesium bromide to form 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide.
Wissenschaftliche Forschungsanwendungen
2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide has been widely used in scientific research due to its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a critical role in cell signaling pathways and are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PTPs has been linked to various diseases, including cancer, diabetes, and autoimmune disorders. 2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide has been shown to inhibit the activity of several PTPs, including SHP-1, SHP-2, and PTP1B. This makes it a valuable tool for studying the role of PTPs in disease and for developing new therapies that target these enzymes.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-[4-(phenylsulfanylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS2/c1-17-7-13-21(14-8-17)26-16-22(24)23-19-11-9-18(10-12-19)15-25-20-5-3-2-4-6-20/h2-14H,15-16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUHUMFISTVXNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenyl)sulfanyl]-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4944019.png)
![N-methyl-2-phenoxy-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4944039.png)

![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4944049.png)
![2-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4944051.png)
![4-tert-butyl-N-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4944054.png)
![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4944064.png)
![2-(4-chlorophenyl)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4944071.png)


![2-(4-methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide](/img/structure/B4944084.png)
![dimethyl 5-[(1-adamantylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4944085.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B4944101.png)
